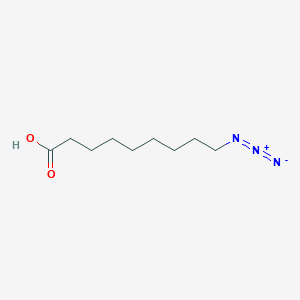

9-Azidononanoic acid

CAS No.: 141779-77-3

Cat. No.: VC8073038

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141779-77-3 |

|---|---|

| Molecular Formula | C9H17N3O2 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 9-azidononanoic acid |

| Standard InChI | InChI=1S/C9H17N3O2/c10-12-11-8-6-4-2-1-3-5-7-9(13)14/h1-8H2,(H,13,14) |

| Standard InChI Key | CDKGQZWXTZZOCD-UHFFFAOYSA-N |

| SMILES | C(CCCCN=[N+]=[N-])CCCC(=O)O |

| Canonical SMILES | C(CCCCN=[N+]=[N-])CCCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

9-Azidononanoic acid (C₉H₁₇N₃O₂) consists of a nonanoic acid backbone (CH₃(CH₂)₇COOH) with an azide group replacing the hydrogen atom on the terminal carbon. This configuration positions the reactive azide moiety distally from the carboxylic acid, enabling orthogonal functionalization. The compound’s molecular weight is approximately 199.26 g/mol, analogous to 5-azidopentanoic acid (143.14 g/mol) .

Spectroscopic Features

While direct spectral data for 9-azidononanoic acid are unavailable, infrared (IR) spectroscopy of similar azido-carboxylic acids reveals characteristic N₃ asymmetric stretching vibrations near 2100 cm⁻¹ . Nuclear magnetic resonance (NMR) would likely show distinct signals for the azide-bearing carbon (δ ~50–60 ppm in ¹³C NMR) and the carboxylic acid proton (δ ~12 ppm in ¹H NMR) .

Physicochemical Characteristics

The azide group introduces polarity, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The compound’s logP value, estimated at ~1.2 based on homologs, suggests moderate hydrophobicity . Its melting and boiling points remain uncharacterized but are expected to align with medium-chain azido acids (e.g., 5-azidopentanoic acid melts at ambient temperatures and boils at 85°C under reduced pressure) .

Synthesis and Derivatization

Preparation of Azido-Carboxylic Acids

The synthesis of 9-azidononanoic acid likely follows established protocols for azido-fatty acids. A common route involves nucleophilic substitution of a bromo- or tosyl-nonanoic acid precursor with sodium azide (NaN₃) in polar solvents . For example:

Reaction conditions (e.g., temperature, solvent) influence yields, with typical efficiencies exceeding 85% for shorter-chain analogs .

Functionalization via Click Chemistry

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. For instance, 5-azidopentanoic acid has been conjugated to alkynylated biomolecules for targeted drug delivery . Similarly, 9-azidononanoic acid could serve as a linker for:

-

Protein labeling (e.g., PEGylation)

-

Polymer functionalization (e.g., hydrogels)

-

Surface modification of nanomaterials

Biological and Industrial Applications

Bioconjugation and Drug Delivery

Azido-carboxylic acids are pivotal in creating stable amide or ester bonds with biomolecules. In one study, 5-azidopentanoic acid was coupled to albumin-binding peptides to enhance tumor penetration . 9-Azidononanoic acid’s longer chain may improve pharmacokinetics by increasing hydrophobicity and serum half-life.

Materials Science

In polymer chemistry, azido groups facilitate cross-linking via strain-promoted azide-alkyne cycloaddition (SPAAC). For example, azido-modified sialic acids have been incorporated into glycopolymers to mimic cell-surface glycans. 9-Azidononanoic acid could similarly anchor functional groups to polyesters or polyamides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume